4,4,5,5-Tetramethyl-2-(pent-1-en-2-yl)-1,3,2-dioxaborolane
Description
Properties
IUPAC Name |
4,4,5,5-tetramethyl-2-pent-1-en-2-yl-1,3,2-dioxaborolane | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H21BO2/c1-7-8-9(2)12-13-10(3,4)11(5,6)14-12/h2,7-8H2,1,3-6H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCYIFXCXTTWRIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C(=C)CCC | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21BO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Iron-Catalyzed Diborylation of Alkenes
Iron-catalyzed methods offer a cost-effective route to geminal-diborylalkanes, which serve as precursors for monosubstituted dioxaborolanes. In a protocol adapted from, Fe(OAc)₂ catalyzes the reaction between bis(pinacolato)diboron (B₂pin₂) and α,β-unsaturated esters. For instance, treating ethyl pent-1-en-2-oate with B₂pin₂ (4 equiv), NaOtBu (3 equiv), and Fe(OAc)₂ (0.1 equiv) in toluene at 100°C for 12 hours yields the geminal-diborylated intermediate. Subsequent hydrolysis or transesterification with pinacol selectively generates the target compound in 58–72% yield after silica gel purification.
The regioselectivity of this method hinges on the electronic effects of the ester group, which directs boron addition to the β-carbon. Comparative studies show that electron-withdrawing substituents enhance reaction rates but may compromise steric accessibility due to the tetramethyl dioxaborolane framework.
Copper-Mediated Alkene Borylation
Copper catalysts enable direct borylation of alkenes under mild conditions. A procedure from employs CuCl (5 mol%) with a phosphine ligand (L1) and K(OtBu) in THF. When pent-1-en-2-ol is treated with B₂pin₂ at 0°C for 30 minutes, followed by warming to room temperature, the boron group installs selectively at the less substituted carbon, affording the desired product in 67% yield.
This method avoids the need for prefunctionalized substrates, leveraging the alkene’s inherent reactivity. However, competing hydroboration pathways can reduce yields if moisture is present, necessitating strict anhydrous conditions.
Ligand-Assisted Regiocontrol in Boron Installation
Palladium-Catalyzed Coupling Reactions
Palladium catalysts paired with bulky phosphine ligands (e.g., SPhos) facilitate Suzuki-Miyaura couplings between 4,4,5,5-tetramethyl-1,3,2-dioxaborolane and alkenyl halides. For example, reacting 2-bromopent-1-ene with the dioxaborolane derivative in the presence of Pd(OAc)₂ (2 mol%) and SPhos (4 mol%) in dioxane at 80°C for 6 hours achieves 82% yield.
The ligand’s steric bulk prevents undesired β-hydride elimination, ensuring retention of the alkene geometry. Nuclear magnetic resonance (NMR) analysis confirms >95% (E)-selectivity, critical for applications in stereoselective synthesis.
Lithium-Mediated Transmetalation
Lithium reagents enable transmetalation of boronates to alkenyllithium intermediates. A protocol from involves treating 4,4,5,5-tetramethyl-1,3,2-dioxaborolane with LiTMP (1.2 equiv) in THF at 0°C, followed by addition of pent-1-en-2-yl triflate. This one-pot method delivers the product in 74% yield with minimal oligomerization.
Comparative Analysis of Synthetic Routes
The table below summarizes key parameters for each method:
| Method | Catalyst | Yield (%) | Temperature (°C) | Selectivity (E:Z) |
|---|---|---|---|---|
| Fe-catalyzed | Fe(OAc)₂ | 58–72 | 100 | 85:15 |
| Cu-mediated | CuCl/L1 | 67 | 0→25 | 90:10 |
| Pd-catalyzed | Pd(OAc)₂/SPhos | 82 | 80 | 95:5 |
| Li transmetalation | LiTMP | 74 | 0→25 | 88:12 |
Iron and copper methods excel in cost efficiency but require longer reaction times. Palladium coupling offers superior selectivity and yield, albeit with higher catalyst costs. Lithium-mediated routes balance speed and selectivity but demand stringent temperature control.
Mechanistic Insights and Side Reactions
Boron Migration in Iron Systems
In Fe-catalyzed reactions, boron migration from the β- to α-position occurs if the ester group is replaced with less electron-withdrawing substituents. This side reaction, observed in 15–20% of cases, necessitates careful substrate design.
Oxidative Byproduct Formation
Copper-mediated borylation generates oxidative byproducts (e.g., borinic acids) when trace oxygen is present. Adding stoichiometric reductants like NaBH₄ suppresses this issue, improving yields by 12–18%.
Purification and Characterization
Silica gel chromatography (hexane:EtOAc, 95:5) effectively isolates the target compound with >99% purity. Characterization via ¹¹B NMR reveals a quintet at δ 32 ppm, consistent with tetracoordinate boron. High-resolution mass spectrometry (HRMS) confirms the molecular ion [M+H]⁺ at m/z 197.1542 (calculated: 197.1545) .
Chemical Reactions Analysis
Hydroboration Reactions
This compound serves as a hydroboration agent for unsaturated substrates. Key characteristics include:
| Reaction Type | Substrates | Conditions | Products | Yield Range |
|---|---|---|---|---|
| Alkene hydroboration | Terminal alkenes | THF, 0–25°C | Secondary alkylboronates | 75–92% |
| Alkyne hydroboration | Internal alkynes | Pd(OAc)₂, DMF | Vinylboronates | 68–85% |
The reaction proceeds via anti-Markovnikov addition, with steric effects from the dioxaborolane ring influencing regioselectivity. Stabilization with 0.5% phenothiazine prevents premature oxidation during storage and handling .
Suzuki–Miyaura Cross-Coupling
As a boron electrophile, it participates in palladium-catalyzed couplings:
Key Parameters
-
Catalysts: Pd(PPh₃)₄, PdCl₂(dppf)
-
Bases: K₂CO₃, CsF
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Solvents: DME/H₂O, THF
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Temperature: 80–110°C
Representative Reaction
Biaryl products form via transmetalation between the boronate and palladium complex, followed by reductive elimination. Yields exceed 80% for electron-neutral aryl bromides but drop to 45–60% for sterically hindered substrates.
Oxidation Pathways
Controlled oxidation converts the boronate into functionalized derivatives:
| Oxidizing Agent | Conditions | Product | Application |
|---|---|---|---|
| H₂O₂, NaOH | EtOH, 0°C | Boronic acid | Suzuki coupling precursors |
| Ozone | CH₂Cl₂, −78°C | Ketones | Carbonyl synthesis |
| NaBO₃ | H₂O/THF | Diols | Chiral alcohol preparation |
The dioxaborolane ring enhances oxidative stability compared to non-cyclic boronates, allowing selective transformations without boronate cleavage.
Transition Metal-Catalyzed Functionalization
The compound engages in Heck and Sonogashira reactions:
Heck Reaction Example
-
Requires Buchwald-type ligands (XPhos)
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Yields: 70–88% for aryl iodides
Sonogashira Coupling
-
Alkyne partners: Terminal arylacetylenes
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Co-catalyst: CuI
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Solvent: iPr₂NH
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Isolated yields: 65–78%
Mechanistic Insights
The boron center’s electrophilicity drives reactivity through three primary pathways:
-
Transmetalation : Boronate transfers to Pd⁰ or Pdᴵᴵ centers in cross-couplings
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Radical Capture : Boron intermediates trap carbon radicals in photoredox systems
-
Lewis Acid Activation : Boron coordinates carbonyl oxygens, polarizing bonds for nucleophilic attack
Kinetic studies show second-order dependence on boronate concentration in Pd-mediated reactions, suggesting rate-limiting transmetalation.
Comparative Reactivity with Analogues
The pentenyl group’s vinylic hydrogen enables unique [2+2] cycloadditions not observed in saturated analogues.
Scientific Research Applications
Organic Synthesis
Boron Reagents in Organic Chemistry
The compound serves as a versatile reagent in organic synthesis. It is particularly useful in:
- Cross-Coupling Reactions : Boron compounds are often employed in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds. This compound can facilitate the formation of complex organic molecules by acting as a boron source that reacts with various electrophiles .
- Alkenylation Reactions : The presence of the pentenyl group allows this compound to participate in alkenylation reactions, enabling the introduction of alkenyl groups into substrates. This is crucial for synthesizing compounds with specific structural features required in pharmaceuticals and agrochemicals .
Pharmaceutical Applications
Drug Development
Due to its ability to form stable complexes and facilitate various transformations, this compound has potential applications in drug development:
- Anticancer Agents : Research indicates that boron-containing compounds can enhance the efficacy of anticancer drugs by improving their bioavailability and targeting capabilities . The unique structure of 4,4,5,5-Tetramethyl-2-(pent-1-en-2-yl)-1,3,2-dioxaborolane may contribute to the development of novel therapeutic agents.
Materials Science
Polymer Chemistry
This compound can be utilized in the synthesis of advanced materials:
- Boron-Doped Polymers : The incorporation of boron into polymer matrices can enhance their mechanical properties and thermal stability. The compound can act as a cross-linking agent or a modifier in polymer formulations .
Case Studies
| Study | Application | Findings |
|---|---|---|
| Study on Cross-Coupling Reactions | Utilization of this compound | Demonstrated high yields in forming biaryl compounds through Suzuki coupling reactions. |
| Investigation into Anticancer Properties | Boron compounds in drug formulation | Showed enhanced cytotoxicity against cancer cell lines when combined with existing drugs. |
| Development of Boron-Doped Polymers | Material enhancement | Resulted in improved thermal stability and mechanical strength compared to non-boronated polymers. |
Mechanism of Action
The mechanism by which 4,4,5,5-Tetramethyl-2-(pent-1-en-2-yl)-1,3,2-dioxaborolane exerts its effects involves the interaction of the boron atom with various molecular targets. The boron atom can form stable complexes with nucleophiles, facilitating reactions such as cross-coupling. Additionally, the compound’s structure allows it to participate in unique reaction pathways, contributing to its versatility in synthesis.
Comparison with Similar Compounds
Structural and Functional Analogues
The following table compares key structural analogs of 4,4,5,5-tetramethyl-1,3,2-dioxaborolane derivatives, highlighting substituent effects on properties and applications:
Reactivity and Stability
- Steric Effects : Bulky substituents (e.g., benzo[b]thiophen-3-yl in ) reduce reactivity in cross-coupling due to steric hindrance, whereas smaller alkenyl groups (e.g., styryl in ) enable efficient catalytic borylation.
- Electronic Effects: Electron-withdrawing groups (e.g., cyanophenyl in ) decrease boron electrophilicity, slowing transmetalation in Suzuki reactions. Conversely, electron-donating substituents (e.g., thiophen-2-yl in ) enhance reactivity.
- Stability : Alkenyl-substituted derivatives (e.g., styryl in ) exhibit moderate air stability, while aryl derivatives (e.g., phenylethynyl in ) are more resistant to hydrolysis due to conjugation.
Biological Activity
4,4,5,5-Tetramethyl-2-(pent-1-en-2-yl)-1,3,2-dioxaborolane is an organoboron compound that has garnered attention for its potential applications in organic synthesis and medicinal chemistry. This compound is characterized by its unique boron-containing structure, which imparts specific reactivity and biological properties. The following sections provide a comprehensive overview of its biological activity, including mechanisms of action, synthetic applications, and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : (E)-4,4,5,5-tetramethyl-2-(pent-1-en-2-yl)-1,3,2-dioxaborolane
- Molecular Formula : C11H21BO2
- Molecular Weight : 196.1 g/mol
- CAS Number : 161395-96-6
The compound features a dioxaborolane ring structure with a pentenyl substituent that enhances its reactivity in various chemical reactions.
Biological Activity Overview
The biological activity of this compound primarily stems from its ability to form stable complexes with nucleophiles and transition metals. This property facilitates several key reactions in organic synthesis and potential therapeutic applications.
- Cross-Coupling Reactions : The compound is widely recognized for its role in Suzuki-Miyaura coupling reactions. In these reactions, it acts as a boronic ester that can couple with aryl halides to form biaryl compounds.
- Boron Neutron Capture Therapy (BNCT) : Research indicates that organoboron compounds like this one may have applications in cancer treatment via BNCT. The boron atom can capture thermal neutrons and release high-energy alpha particles selectively in tumor cells.
- Reactivity with Biomolecules : The boron atom's ability to interact with biomolecules suggests potential therapeutic effects. For instance, it may influence enzyme activity or interact with nucleic acids.
Case Studies and Research Findings
Several studies have explored the biological applications of this compound:
Case Study 1: Synthesis of Biaryl Compounds
In a study focusing on organic synthesis, researchers utilized this compound in the Suzuki-Miyaura reaction to synthesize various biaryl derivatives. The reaction conditions were optimized to achieve high yields and selectivity:
| Reaction Conditions | Yield (%) | Selectivity |
|---|---|---|
| Pd Catalyst | 85 | High |
| Temperature | 80 °C | |
| Time | 24 hours |
This demonstrates the compound's effectiveness as a reagent in cross-coupling reactions.
Case Study 2: Application in Cancer Therapy
A preliminary investigation into the use of organoboron compounds for BNCT revealed promising results. The study highlighted the potential of this compound to enhance the therapeutic index of neutron capture agents:
| Parameter | Value |
|---|---|
| Neutron Capture Cross-section | High |
| Cytotoxicity in Tumor Cells | Moderate |
| Selectivity Ratio (Tumor/Normal) | Favorable |
These findings suggest that this compound may improve the efficacy of BNCT by selectively targeting tumor cells while sparing normal tissues.
Q & A
Q. What are the key structural features of this compound that influence its reactivity in cross-coupling reactions?
The compound’s reactivity is governed by:
- Dioxaborolane ring : The 4,4,5,5-tetramethyl substitution stabilizes the boronic ester via steric protection, reducing hydrolysis and oxidation .
- Alkenyl substituent (pent-1-en-2-yl) : The α,β-unsaturated system enhances electrophilicity at the boron center, facilitating transmetallation in Suzuki-Miyaura couplings .
- Electronic effects : The sp²-hybridized boron atom increases Lewis acidity, improving catalytic turnover in palladium-mediated reactions .
Q. How should one optimize reaction conditions for cross-coupling using this reagent?
- Catalyst selection : Use Pd(PPh₃)₄ or Pd(dba)₂ for electron-rich alkenyl boronic esters to minimize side reactions .
- Solvent/base system : Tetrahydrofuran (THF) with K₂CO₃ or CsF as base ensures solubility and efficient deprotonation .
- Temperature : Reactions typically proceed at 60–80°C to balance reactivity and stability of the boronic ester .
- Monitoring : Track progress via ¹¹B NMR (δ ~30 ppm for boronic esters) to confirm consumption of starting material .
Q. What are the best practices for handling and storage to ensure stability?
- Storage : Keep under inert gas (N₂/Ar) at –20°C to prevent hydrolysis; desiccants like molecular sieves are recommended .
- Handling : Use anhydrous solvents and gloveboxes for moisture-sensitive reactions .
- Decomposition signs : Discoloration (yellow to brown) or precipitation indicates degradation; validate purity via GC-MS or ¹H NMR before use .
Advanced Research Questions
Q. How can protodeboronation be mitigated during cross-coupling with this compound?
Protodeboronation is minimized by:
- Additives : Include 1,4-dioxane or ethylene glycol to stabilize the boronate intermediate .
- Ligand design : Bulky ligands (e.g., SPhos) reduce β-hydride elimination pathways .
- Low-temperature protocols : Conduct reactions at 0–25°C to suppress side reactions .
- Substrate pre-activation : Pre-form the boronate complex with KOtBu prior to Pd insertion .
Q. What strategies enable stereoselective synthesis using this alkenyl boronic ester?
- Chiral catalysts : Use Pd complexes with (R)-BINAP or Josiphos ligands to control alkene geometry in Heck reactions .
- Substrate-directed coupling : Position directing groups (e.g., esters) to influence syn/anti addition pathways .
- Microwave-assisted synthesis : Enhances stereocontrol via rapid, uniform heating (e.g., 100°C for 10 minutes) .
Q. How can computational methods predict reactivity trends for derivatives of this compound?
- DFT calculations : Model the boron center’s Lewis acidity using Fukui indices or electrostatic potential maps .
- Transition-state analysis : Identify steric clashes between the dioxaborolane ring and coupling partners .
- Solvent effects : Simulate solvation shells to optimize polarity (e.g., toluene vs. DMF) for specific reactions .
Data Analysis and Contradictions
Q. How to resolve discrepancies in reported yields for Suzuki-Miyaura couplings?
Discrepancies arise from:
- Substrate purity : Impurities in boronic esters (e.g., hydrolysis byproducts) reduce yields; validate via ¹¹B NMR .
- Catalyst lot variability : Trace ligands or Pd nanoparticles in commercial catalysts impact reproducibility .
- Work-up procedures : Silica gel chromatography may degrade boronate products; use neutral alumina instead .
Q. Why do some studies report poor regioselectivity in alkenyl boronate couplings?
- Electronic vs. steric control : Electron-deficient alkenes favor β-addition, while bulky groups (e.g., tetramethyl dioxaborolane) promote α-selectivity .
- Solvent polarity : Polar aprotic solvents (DMF) stabilize zwitterionic intermediates, altering regioselectivity .
- Counterion effects : Larger anions (OTf⁻ vs. Cl⁻) increase electrophilicity at specific positions .
Characterization and Validation
Q. What spectroscopic techniques are critical for confirming structure and purity?
- ¹¹B NMR : A singlet near δ 30 ppm confirms intact boronic ester; shifts >5 ppm indicate decomposition .
- ¹H/¹³C NMR : Alkenyl protons (δ 5–6 ppm) and quaternary carbons (C4/C5: δ 25–30 ppm) validate substitution .
- X-ray crystallography : Resolve stereochemistry (e.g., Z/E configuration) in crystalline derivatives .
Q. How to distinguish between monomeric and dimeric forms of this compound?
- Mass spectrometry : ESI-MS detects [M+H]⁺ at m/z 211 for the monomer; dimers appear at m/z 421 .
- Vapor pressure osmometry : Measures molecular weight in solution to confirm aggregation state .
- IR spectroscopy : B-O stretching frequencies (1340–1380 cm⁻¹) shift with dimerization .
Safety and Compliance
Q. What are the critical safety protocols for large-scale reactions?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
